![molecular formula C12H17BrClNO3 B1661635 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93042-86-5](/img/structure/B1661635.png)
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a bromophenoxy group and a dimethylaminoethyl ester, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Bromophenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield (p-Bromophenoxy)acetic acid and 2-(dimethylamino)ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Ester Hydrolysis: (p-Bromophenoxy)acetic acid and 2-(dimethylamino)ethanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the dimethylaminoethyl ester moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
(p-Bromophenoxy)acetic acid: Shares the bromophenoxy group but lacks the dimethylaminoethyl ester moiety.
2-(Dimethylamino)ethyl acetate: Contains the dimethylaminoethyl ester but lacks the bromophenoxy group.
Uniqueness
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the combination of the bromophenoxy group and the dimethylaminoethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
CAS No. |
93042-86-5 |
|---|---|
Molecular Formula |
C12H17BrClNO3 |
Molecular Weight |
338.62 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16BrNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
BUGXYQBXLVCFRA-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


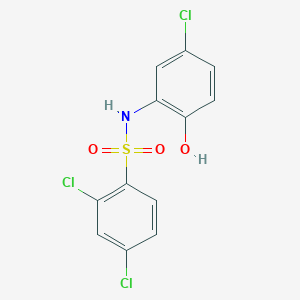
![(5E)-5-[(5-Bromo-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661553.png)
![(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B1661556.png)
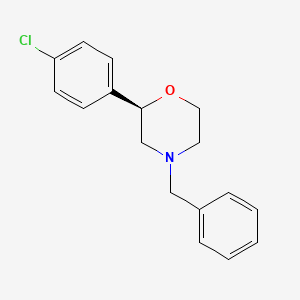
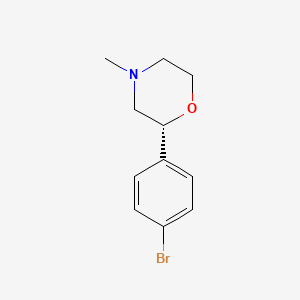
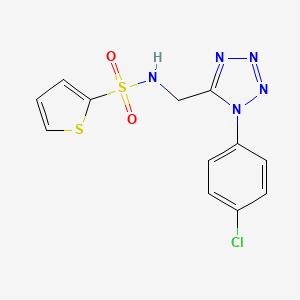

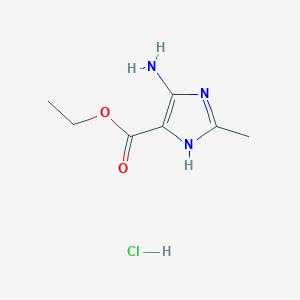
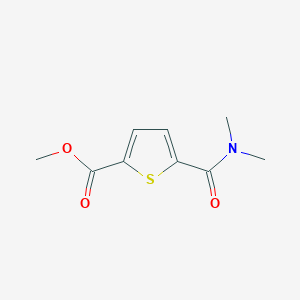
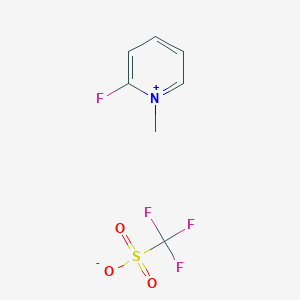
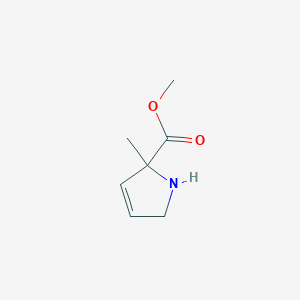
![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B1661572.png)
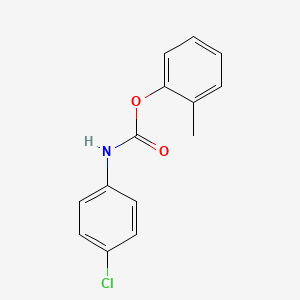
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B1661575.png)
